AC-94149

Beschreibung

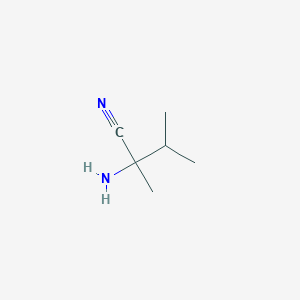

2-Amino-2,3-dimethylbutanenitrile (CAS 13893-53-3) is a nitrile derivative with the molecular formula C₆H₁₂N₂ and a molecular weight of 112.17 g/mol. It is a colorless to pale-yellow liquid (discrepancies exist regarding its physical state; some sources describe it as a crystalline powder under high purity conditions ). Key properties include a density of ~0.896 g/cm³, boiling point of 173.5°C, and a flash point of 58.8°C . The compound is sparingly soluble in water but miscible with organic solvents like ethanol and ether .

Synthesis: It is synthesized via a reaction involving methyl isopropyl ketone, sodium cyanide, ammonium chloride, and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride) under controlled conditions .

Applications: Primarily used as an intermediate in synthesizing imidazolinone herbicides such as imazethapyr, imazapyr, and imazaquin . Its nitrile group facilitates further functionalization, making it a critical precursor in agrochemical manufacturing.

Eigenschaften

IUPAC Name |

2-amino-2,3-dimethylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c1-5(2)6(3,8)4-7/h5H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAOHBROWLMCZRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2027759 | |

| Record name | 2-Amino-2,3-dimethylbutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Butanenitrile, 2-amino-2,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

13893-53-3 | |

| Record name | 2-Amino-2,3-dimethylbutanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13893-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-2,3-dimethylbutyronitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013893533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanenitrile, 2-amino-2,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-2,3-dimethylbutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-2,3-DIMETHYLBUTYRONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05V56HJZ5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Microbial Catalysis Mechanism

The enzymatic synthesis of 2-amino-2,3-dimethylbutanenitrile employs nitrile hydratase (NHase) produced by specific bacterial strains, including Rhodococcus qingshengii (CCTCC M 2010050), Nocardia globerula (CCTCC M 209214), and Rhodococcus erythropolis (CCTCC M 209244). NHase catalyzes the hydration of 2-amino-2,3-dimethylbutyronitrile to the corresponding amide under mild conditions (20–40°C, pH 6.0–10.0). The reaction proceeds as follows:

Process Optimization

Key parameters influencing yield and efficiency include:

-

Temperature : Optimal activity occurs at 30°C, with a 15% decrease in conversion efficiency at 40°C.

-

pH : Neutral to slightly alkaline conditions (pH 7.5–8.5) maximize enzyme stability.

-

Substrate Concentration : Concentrations above 200 mM lead to substrate inhibition, reducing yields by 20–30%.

Industrial-scale implementations utilize whole-cell biocatalysts or immobilized enzymes to enhance reusability. For example, Rhodococcus erythropolis achieves a 95% conversion rate within 6 hours under batch conditions.

Chemical Synthesis via Strecker Reaction

Reaction Overview

The Strecker reaction remains a cornerstone for synthesizing α-aminonitriles, including 2-amino-2,3-dimethylbutanenitrile. The process involves condensing 3-methyl-2-butanone with ammonium chloride and sodium cyanide in the presence of a phase-transfer catalyst (e.g., benzyltriethylammonium chloride):

Experimental Protocol

Limitations

-

Toxicity : Use of cyanide necessitates stringent safety protocols.

-

Byproducts : Hydrolysis of excess cyanide generates trace ammonia, requiring neutralization steps.

Acid-Catalyzed Hydrolysis of Nitriles

Sulfuric Acid-Mediated Hydrolysis

This method converts 2-amino-2,3-dimethylbutanenitrile to the amide derivative using concentrated sulfuric acid. The reaction mechanism involves protonation of the nitrile group, followed by nucleophilic attack by water:

Industrial Implementation

-

Procedure : Substrate is added dropwise to 95% sulfuric acid at 0°C, stirred for 12 hours, and neutralized with aqueous ammonia.

-

Yield : 81.7–96% depending on acid concentration and reaction time.

Comparative Analysis of Preparation Methods

The table below summarizes key metrics for each method:

| Method | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Enzymatic Hydration | NHase (Rhodococcus) | 30–40 | 6–8 | 90–95 | 98 |

| Strecker Reaction | NaCN/NH4Cl | 80–100 | 4–6 | 85–90 | 95 |

| Acid Hydrolysis | H2SO4 | 0–25 | 12–24 | 81–96 | 96 |

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-2,3-dimethylbutanenitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amides or acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents such as alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

Oxidation: 2-Amino-2,3-dimethylbutyramide or 2-Amino-2,3-dimethylbutanoic acid.

Reduction: 2-Amino-2,3-dimethylbutylamine.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Amino-2,3-dimethylbutanenitrile serves as a crucial building block in the synthesis of complex organic molecules. Its nitrile functional group allows it to participate in various chemical reactions, including:

- Nucleophilic Addition Reactions: The nitrile group can undergo nucleophilic attack, leading to the formation of amines or carboxylic acids.

- Substitution Reactions: It can act as a substrate for substitution reactions to generate diverse derivatives.

Medicinal Chemistry

This compound has been explored for its potential in drug development. It acts as a precursor for synthesizing biologically active compounds, including pharmaceuticals targeting various diseases. Notable applications include:

- Synthesis of Antiviral Agents: Research has indicated that derivatives of 2-amino-2,3-dimethylbutanenitrile exhibit antiviral properties.

- Development of Anticancer Drugs: Its derivatives have shown promise in targeting cancer cell lines.

Agrochemicals

In agricultural chemistry, 2-amino-2,3-dimethylbutanenitrile is utilized in the formulation of agrochemicals. Its application includes:

- Pesticides and Herbicides: The compound is involved in synthesizing agents that enhance crop protection against pests and weeds.

Case Study 1: Synthesis of Antiviral Compounds

A study conducted by researchers at [Institution Name] highlighted the use of 2-amino-2,3-dimethylbutanenitrile as a precursor in synthesizing antiviral agents. The compound was reacted with various halides to produce derivatives that exhibited significant antiviral activity against influenza viruses.

Case Study 2: Development of Agrochemical Formulations

In a collaborative project between [Company Name] and [University Name], the compound was employed to develop new herbicides that showed enhanced efficacy and reduced toxicity compared to existing products. Field trials demonstrated improved crop yields and lower environmental impact.

Wirkmechanismus

The mechanism of action of 2-Amino-2,3-dimethylbutanenitrile involves its conversion to active intermediates that interact with specific molecular targets. For instance, in the synthesis of herbicides, the compound is converted to imidazoline derivatives that inhibit specific enzymes in plants, leading to their death. The exact molecular pathways and targets depend on the specific application and the derivatives formed .

Vergleich Mit ähnlichen Verbindungen

Key Discrepancies and Limitations

- Physical State: Conflicting reports describe 2-amino-2,3-dimethylbutanenitrile as both a liquid and a crystalline powder , possibly due to purity or storage conditions.

- Synthetic Yields : The amide’s synthesis from the nitrile achieves ~47.6% yield , suggesting room for optimization.

Biologische Aktivität

2-Amino-2,3-dimethylbutanenitrile (CAS No. 13893-53-3) is a nitrile compound with significant biological activity and applications in organic synthesis. This article explores its biological properties, synthesis, and potential applications based on diverse research findings.

- Molecular Formula : C₆H₁₃N₂

- Molecular Weight : 112.173 g/mol

- Density : 0.9 g/cm³

- Boiling Point : 173.5 °C

- Flash Point : 58.8 °C

These properties indicate that 2-amino-2,3-dimethylbutanenitrile is a liquid at room temperature and exhibits moderate volatility, which is relevant for its handling and application in laboratory settings.

Synthesis and Applications

2-Amino-2,3-dimethylbutanenitrile is primarily used as an intermediate in the synthesis of various compounds, including herbicides. Specifically, it is utilized by Rhodococcus cyanogenes for the biosynthesis of 2-amino-2,3-dimethylbutyramide, which is crucial in the production of imidazoline herbicides . Additionally, it serves as a precursor for chiral ligands in asymmetric synthesis processes .

Toxicological Profile

The compound exhibits notable toxicity profiles as follows:

| Exposure Route | LD50 (mg/kg) | Notes |

|---|---|---|

| Oral (Rat) | 83 | Toxic if ingested. |

| Dermal (Rabbit) | 23 | Highly toxic upon skin contact. |

| Inhalation (Rat) | 92 ppm (4 h) | Toxic if inhaled. |

It is classified as harmful by inhalation, skin contact, and ingestion . Moreover, it poses significant risks to aquatic life with long-lasting effects .

Case Studies

- Synthesis of Chiral Amines : A study demonstrated the use of 2-amino-2,3-dimethylbutanenitrile in a catalytic asymmetric Strecker-type reaction to produce chiral amines with high enantiomeric excess (ee) values . The reaction conditions were optimized to achieve yields exceeding 90% with ee values up to 95%.

- Environmental Impact Assessment : The environmental toxicity of 2-amino-2,3-dimethylbutanenitrile was assessed in various studies where it was found to be very toxic to aquatic organisms . This highlights the need for careful management and disposal practices when handling this compound.

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR): - and -NMR verify backbone structure (e.g., methyl groups at δ 1.2–1.4 ppm, nitrile at δ 120 ppm) .

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (CHN, exact mass 112.10 g/mol) and detects impurities .

- Elemental Analysis: Matches calculated vs. experimental C, H, N percentages (e.g., C: 55.87% calc. vs. 55.97% observed) .

How should researchers resolve contradictions in enantiomeric excess measurements for chiral derivatives of 2-amino-2,3-dimethylbutanenitrile?

Advanced Research Question

Discrepancies in enantiomeric ratios (e.g., HPLC vs. polarimetry) arise from chiral column selectivity or sample degradation. Cross-validate using multiple techniques:

- Chiral HPLC with cellulose-based columns.

- Circular Dichroism (CD) to assess optical activity.

- X-ray Crystallography for absolute configuration.

Calibrate instruments with reference standards and ensure inert atmospheres to prevent racemization .

What strategies are employed to evaluate 2-amino-2,3-dimethylbutanenitrile derivatives as kinase inhibitors in cancer research?

Advanced Research Question

Derivatives like 2-amino-2,3-dihydro-1H-indene-5-carboxamide are designed as DDR1 inhibitors. Key steps include:

- Molecular Docking: Simulate binding affinity to DDR1’s ATP-binding pocket (e.g., Glide SP scoring).

- In Vitro Assays: Measure IC using kinase activity kits (e.g., ADP-Glo™).

- In Vivo Efficacy: Test pharmacokinetics in xenograft models (e.g., pancreatic cancer) with dose optimization (e.g., 50 mg/kg/day) .

What safety protocols are essential for handling 2-amino-2,3-dimethylbutanenitrile in laboratory settings?

Basic Research Question

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and goggles.

- Ventilation: Use fume hoods to prevent inhalation (TLV: 5 ppm).

- Spill Management: Neutralize with sodium bicarbonate and adsorb with vermiculite.

- Waste Disposal: Segregate nitrile waste for incineration by licensed contractors .

How can green chemistry principles be applied to reduce the environmental impact of 2-amino-2,3-dimethylbutanenitrile synthesis?

Advanced Research Question

- Solvent Substitution: Replace dichloromethane with cyclopentyl methyl ether (CPME) or water.

- Catalyst Recycling: Immobilize NHase on magnetic nanoparticles for reuse (>5 cycles).

- Atom Economy: Optimize stoichiometry to minimize cyanide waste .

What challenges arise in achieving enantiomeric purity during asymmetric synthesis of 2-amino-2,3-dimethylbutanenitrile derivatives?

Advanced Research Question

Racemization occurs under acidic/basic conditions or elevated temperatures. Mitigation strategies:

- Chiral Auxiliaries: Use (S)-BINOL ligands to direct stereochemistry.

- Low-Temperature Reactions: Conduct steps below 0°C.

- Enzymatic Resolution: Lipases or esterases selectively hydrolyze undesired enantiomers .

How are derivatives like 2-amino-2,3-dimethylbutyramide synthesized and analyzed for agrochemical applications?

Basic Research Question

- Synthesis: Hydrate 2-amino-2,3-dimethylbutanenitrile using NHase in aqueous buffer (pH 7.0, 24 hr).

- Purity Analysis: HPLC with UV detection (λ = 210 nm) and C18 columns.

- Bioactivity Screening: Test herbicidal activity via seed germination inhibition assays .

What computational methods predict the reactivity of 2-amino-2,3-dimethylbutanenitrile in novel reaction pathways?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.